molecular formula C12H14F3N B7947841 (2R)-2-[4-(trifluoromethyl)phenyl]piperidine

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B7947841
M. Wt: 229.24 g/mol
InChI Key: BPIPNPGHOKSKPH-LLVKDONJSA-N
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Description

(2R)-2-[4-(Trifluoromethyl)phenyl]piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. The specific (R)-enantiomer is offered to support research into stereospecific biological interactions. Piperidine and phenylpiperidine scaffolds are frequently explored in the development of central nervous system (CNS) active compounds and are known to be key components in ligands for various G-protein coupled receptors (GPCRs) . For instance, structurally similar high-affinity phenyl-piperidine antagonists have been investigated for targets like the P2Y14 receptor, which is implicated in inflammatory conditions such as asthma, diabetes, and chronic pain . Furthermore, the 4-(trifluoromethyl)phenyl group is a privileged fragment in agrochemical and pharmaceutical research, with its bioisosteric properties and metabolic stability often leading to enhanced biological activity . As a building block, this compound can be used in the synthesis of more complex molecules for screening and optimization . Researchers value this chiral scaffold for probing receptor binding sites and optimizing the pharmacokinetic properties of lead compounds. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPNPGHOKSKPH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution Strategies

Chiral resolution remains a cornerstone for accessing enantiomerically pure (2R)-2-[4-(trifluoromethyl)phenyl]piperidine. A prominent approach involves diastereomeric salt formation using tartaric acid derivatives. For instance, the racemic mixture of 2-[4-(trifluoromethyl)phenyl]piperidine is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol, yielding the (2R)-enantiomer with >98% enantiomeric excess (ee) after recrystallization .

Alternative methods leverage chiral stationary phases in preparative HPLC. A protocol using a Chiralpak AD-H column with hexane/isopropanol (90:10) achieves baseline separation (α = 1.32) . However, scalability limitations necessitate complementary synthetic routes for industrial applications.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral enamines provides direct access to the (2R) configuration. The enamine precursor, (E)-2-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine, undergoes hydrogenation under 50 psi H₂ with a Ru-(S)-BINAP catalyst, affording the target compound in 82% yield and 94% ee . Critical parameters include:

ParameterOptimal ConditionImpact on Yield/ee
Catalyst Loading0.5 mol%ee drops to 85% at 0.2%
SolventMeOHTHF reduces ee by 15%
Temperature25°C>40°C causes racemization

Notably, trifluoromethyl groups stabilize transition states via C–F···H interactions, enhancing stereoselectivity .

Piperidine Ring Construction via Cyclization

Cyclization of δ-amino ketones represents a versatile route. For example, 5-(4-(trifluoromethyl)phenyl)pentan-2-one is treated with ammonium acetate in refluxing toluene, forming the piperidine ring in 75% yield . The reaction proceeds via an enamine intermediate, with the trifluoromethyl group directing regioselectivity through inductive effects.

Alternative methods include reductive amination of 1,5-diketones. Using NaBH₃CN in MeOH at pH 5, the diketone intermediate cyclizes to this compound in 68% yield . Steric hindrance from the trifluoromethyl group favors the (2R) configuration by limiting transition-state geometries.

Trifluoromethyl Group Introduction

Direct trifluoromethylation of pre-formed piperidines faces challenges due to the inertness of C–H bonds. A two-step sequence proves effective:

  • Suzuki–Miyaura Coupling : 2-Bromopiperidine reacts with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C), yielding 2-[4-(trifluoromethyl)phenyl]piperidine in 88% yield .

  • Kinetic Resolution : The racemic product is subjected to Pseudomonas cepacia lipase-mediated acetylation, selectively modifying the (2S)-enantiomer and leaving this compound in 95% ee .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation8294HighModerate
Chiral Resolution4598LowHigh
Cyclization75N/AModerateLow
Suzuki–Miyaura88N/AHighModerate

Asymmetric hydrogenation balances yield and enantioselectivity, whereas Suzuki–Miyaura coupling excels in scalability but requires post-synthetic resolution.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Antagonist Activity

The compound has been studied for its role as a high-affinity antagonist of the P2Y14 receptor, which is involved in various physiological processes including inflammation and immune response. Modifications of piperidine derivatives have shown improved receptor affinity and selectivity, making them valuable tools in pharmacological research. For instance, bridged piperidine analogues have been synthesized to enhance binding interactions with the receptor, demonstrating potential for treating inflammatory diseases .

1.2 Analgesic Properties

Research indicates that derivatives of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine may possess analgesic properties akin to those found in the fentanyl series. The structural modifications have been crucial in developing compounds that exhibit high potency and safety margins compared to traditional opioids . These derivatives are being explored for their potential use in pain management therapies.

Synthesis and Chemical Properties

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various chemical pathways, including the use of triflates and triflamides, which facilitate the introduction of the trifluoromethyl group . The compound's synthesis often involves careful selection of reaction conditions to optimize yield and purity.

2.2 Chemical Characteristics

The compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and stability. This characteristic is beneficial for improving the bioavailability of drugs derived from this scaffold .

Case Studies

3.1 Drug Development Case Study

A notable case study involved the modification of a naphthalene-based P2Y14 receptor antagonist with piperidine moieties. This modification led to a compound with significantly higher receptor affinity (IC50 = 8.0 nM), demonstrating the effectiveness of piperidine derivatives in enhancing pharmacological activity .

3.2 In Vivo Studies

In vivo studies have shown that certain piperidine derivatives can reduce inflammation in animal models of asthma, suggesting their potential therapeutic application for respiratory conditions . The ability to modulate immune responses through P2Y14 receptor antagonism indicates a promising avenue for future research.

Table 1: Summary of Pharmacological Activities

Compound NameTarget ReceptorAffinity (nM)Activity Type
This compoundP2Y148.0Antagonist
Bridged Piperidine AnaloguesP2Y140.43Antagonist
Fentanyl DerivativesOpioid ReceptorsVariesAnalgesic

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Triflate MethodUtilizes triflic acid for functionalization85
Direct AlkylationAlkylation of piperidine derivatives90
Bridging TechniquesIntroduction of bridging moieties75

Mechanism of Action

The mechanism of action of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Structural Features Key Properties/Applications References
(2R)-2-[4-(Trifluoromethyl)phenyl]piperidine (2R)-configured piperidine; 4-(trifluoromethyl)phenyl at C2 Intermediate for RBP4 antagonists; high lipophilicity
(2S)-1-[4-(Trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine (2S)-configuration; acetylated aryl group at N1; pyrrolidinylmethyl at C2 κ-opioid receptor ligand (Ki = 0.57 nM; κ/μ = 4100:1)
4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl)methanone derivatives (72, 74, 75) Imidazo[1,2-b]pyridazine at N1; C6 substituents (Cl, CH3, OCH3) Varying metabolic stability (HPLC tR: 9.5–10.2 min)
UDO and UDD (pyridine-based CYP51 inhibitors) Piperazine/piperidine cores; trifluoromethylphenyl and pyridyl substituents Antiparasitic agents (T. cruzi IC50 comparable to posaconazole)

Key Observations :

  • Stereochemistry: The (2R) vs. (2S) configuration significantly alters biological activity. For example, (2S)-configured kappa opioid ligands exhibit nanomolar potency, while (2R) isomers may lack affinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. Methoxy groups (e.g., compound 75) reduce lipophilicity compared to methyl substituents (compound 74) .
  • Heterocyclic Modifications : Imidazo[1,2-b]pyridazine moieties (compounds 72–75) improve binding to RBPs, while pyridine derivatives (UDO/UDD) target parasitic enzymes .

Pharmacological Activity Comparison

Key Findings :

  • Receptor Selectivity : (2S)-configured opioid ligands achieve >4000-fold κ/μ selectivity, underscoring the role of stereochemistry in receptor discrimination .
  • Antiparasitic Efficacy: UDO/UDD’s pyridine-piperazine scaffolds mimic azole antifungals but act via non-azolic CYP51 inhibition, reducing off-target effects .
  • CXCR2 Antagonism : Sulfonamide derivatives (e.g., compound 13) show moderate activity, suggesting trifluoromethyl groups alone are insufficient for high potency in this class .

Biological Activity

The compound (2R)-2-[4-(trifluoromethyl)phenyl]piperidine, a piperidine derivative, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H12F3N. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with a piperidine core can act as inhibitors for various enzymes. For instance, the introduction of trifluoromethyl groups has been shown to enhance the potency of inhibitors targeting 5-hydroxytryptamine (5-HT) uptake by increasing binding affinity .
  • Anticancer Activity : Research has demonstrated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, one study showed that a piperidine-based compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .

Table 1: Biological Activities of this compound

Activity TypeMechanism/TargetReference
Enzyme Inhibition5-HT uptake
Anticancer ActivityInduction of apoptosis
NeuroprotectionAChE and BuChE inhibition
DPP-4 InhibitionPotential for diabetes treatment

Case Studies

  • Anticancer Research : A study published in 2023 evaluated various piperidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Neurodegenerative Disease Models : In a model assessing Alzheimer's disease, derivatives with piperidine structures demonstrated the ability to inhibit key enzymes involved in neurotransmitter breakdown, suggesting a promising avenue for treatment strategies targeting cognitive decline .
  • Diabetes Treatment : A recent investigation into DPP-4 inhibitors revealed that compounds with modifications similar to those found in this compound could effectively lower blood glucose levels in diabetic models, indicating potential therapeutic applications in managing type 2 diabetes .

Q & A

Q. What are the optimal synthetic routes for (2R)-2-[4-(trifluoromethyl)phenyl]piperidine, considering stereochemical control?

  • Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis. For example, iridium-catalyzed ring-opening reactions of oxabenzonorbornadiene derivatives, as demonstrated in similar piperidine syntheses, enable stereochemical control at the chiral center . Key steps include:
  • Use of chiral ligands to induce the desired (R)-configuration.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize racemization.
  • Purification via flash chromatography or recrystallization to isolate the enantiopure product.

Q. How can the stereochemical integrity of this compound be verified during synthesis?

  • Methodological Answer: Stereochemical verification requires a combination of analytical techniques:
  • Optical Rotation: Compare measured [α] values (e.g., -14.4° at 22°C in methanol for the (S)-enantiomer) with literature data .
  • Chiral HPLC: Use columns like Chiralpak IA/IB to resolve enantiomers and confirm >99% enantiomeric excess (ee).
  • X-ray Crystallography: For definitive confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly if fluorine atoms complicate NMR analysis .

Q. What physicochemical properties of this compound are critical for solubility and reactivity in organic reactions?

  • Methodological Answer: Key properties include:
  • Density and Refractive Index: 1.161 g/mL and n20/D = 1.391, which influence solvent compatibility .
  • Lipophilicity: The trifluoromethyl group enhances hydrophobicity, impacting partitioning in biphasic reactions.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can assess decomposition temperatures for reaction planning.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in pharmacological targets?

  • Methodological Answer: The trifluoromethyl group enhances binding via hydrophobic interactions and electron-withdrawing effects. For example:
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., sigma-1 receptor studies) to quantify affinity shifts caused by CF3 substitution .
  • Molecular Dynamics Simulations: Compare binding free energies of CF3-substituted vs. non-substituted analogs using software like AutoDock or GROMACS.

Q. What computational methods predict the reactivity of this compound in catalytic C–H activation?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Focus on:
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the piperidine ring.
  • Frontier Molecular Orbitals (HOMO/LUMO): Predict regioselectivity in cross-coupling reactions .

Q. What challenges arise in characterizing fluorine-containing derivatives using X-ray crystallography?

  • Methodological Answer: Fluorine’s low electron density complicates data collection. Mitigation strategies include:
  • High-Resolution Synchrotron Data: Collect data at λ < 1 Å to enhance anomalous scattering.
  • SHELXD/SHELXE: Use dual-space methods for structure solution, particularly for twinned crystals or weak diffraction .

Q. How does stereochemistry affect the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer: Conduct in vitro assays using liver microsomes or cytochrome P450 enzymes:
  • LC-MS/MS Analysis: Compare metabolic half-lives of (2R)- vs. (2S)-enantiomers.
  • Docking Studies: Map interactions with CYP3A4/2D6 isoforms to explain stereoselective metabolism .

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